Sphinganine is a crucial building block for more complex sphingolipids, which are essential components of cell membranes. Enzymes known as sphingosine kinases are responsible for converting sphinganine to sphingosine, another essential sphingolipid []. Understanding the regulation of sphinganine metabolism is an active area of research, as it is believed to be involved in various diseases [].
Sphinganine and its derivatives, such as sphingosine, function as signaling molecules within cells. They can interact with various proteins and enzymes, influencing diverse cellular processes like cell growth, survival, and differentiation []. Research is ongoing to elucidate the specific mechanisms by which sphinganine and other sphingolipids mediate these signaling pathways.
2-Aminooctadecane-1,3-diol is an organic compound classified as an aminodiol. It is characterized by its long carbon chain, specifically an octadecane backbone, which features two hydroxyl groups located at the 1 and 3 positions, and an amino group at the 2 position. The molecular formula for this compound is CHNO . This structure contributes to its unique physical and chemical properties, making it relevant in various chemical and biological applications.
Currently, there is no scientific literature available describing a specific mechanism of action for 2-Aminooctadecane-1,3-diol.
Information on the safety hazards associated with 2-Aminooctadecane-1,3-diol is limited. As a general precaution, amines and some long-chain alcohols can be irritants. Without specific data, it's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety practices [].
2-Aminooctadecane-1,3-diol exhibits biological significance as a sphingoid base precursor. Sphingoid bases are critical components of sphingolipids, which play essential roles in cell membrane structure and signaling pathways. The compound has been studied for its potential effects on cellular functions, including:
Synthesis of 2-aminooctadecane-1,3-diol typically involves multi-step organic reactions. Common methods include:
These methods allow for the production of both enantiomers and various structural analogs.
The applications of 2-aminooctadecane-1,3-diol span various fields:
Interaction studies involving 2-aminooctadecane-1,3-diol focus on its biochemical interactions within biological systems:
These studies are crucial for understanding the compound's biological relevance and potential therapeutic applications.
Several compounds share structural similarities with 2-aminooctadecane-1,3-diol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sphinganine | Similar backbone but varies in functional groups | Key component of sphingolipids |
| Dihydrosphingosine | Lacks one hydroxyl group compared to 2-aminooctadecane-1,3-diol | Involved in cellular signaling |
| 2-Aminodecan-1,3-diol | Shorter carbon chain (decane) | Useful for studying shorter-chain lipid metabolism |
| 2-Aminotridecan-1,3-diol | Intermediate carbon chain (tridecane) | May exhibit different solubility properties |
The uniqueness of 2-aminooctadecane-1,3-diol lies in its long carbon chain combined with dual functional groups, which enhances its potential applications in both biological systems and material science.
2-Aminooctadecane-1,3-diol represents the systematic chemical name for sphinganine, which possesses the molecular formula C18H39NO2. This compound belongs to the class of organic compounds known as 1,2-aminoalcohols, characterized by an alkyl chain with an amine group at the C2 position and hydroxyl groups at C1 and C3 positions. The stereochemistry of sphinganine is specified as (2S,3R)-2-aminooctadecane-1,3-diol, also referred to as D-erythro-dihydrosphingosine in biochemical contexts. This stereospecificity is critical for its biological activity and recognition by enzymes in sphingolipid metabolism.
The structural features of sphinganine include:
Table 1: Key Structural Properties of 2-Aminooctadecane-1,3-diol (Sphinganine)
| Property | Description |
|---|---|
| Systematic name | (2S,3R)-2-Aminooctadecane-1,3-diol |
| Common names | Sphinganine, Dihydrosphingosine, D-erythro-Dihydrosphingosine |
| Molecular formula | C18H39NO2 |
| Average molecular mass | 301.515 Da |
| Monoisotopic mass | 301.298079 Da |
| Chemical class | 1,2-Aminoalcohol, Sphingoid base |
| Functional groups | Primary amine (C2), Primary hydroxyl (C1), Secondary hydroxyl (C3) |
| Stereochemistry | 2S,3R configuration |
| CAS number | 3102-56-5, 764-22-7 |
Structurally, sphinganine differs from sphingosine primarily by the absence of the trans double bond between C4 and C5 positions, making sphinganine a fully saturated sphingoid base. This subtle structural difference translates into significant functional distinctions in biological systems.
The history of sphingolipid research dates back to the late 19th century, providing important context for understanding sphinganine's significance. "Sphingosin" was first isolated and described by German chemist Johann L.W. Thudichum in 1884 during his studies of brain extracts. The name "sphingolipid" derives from the Greek mythological sphinx, reflecting the enigmatic nature of these compounds at the time of their discovery.
While Thudichum made the initial discovery, it wasn't until 1947 that Herb Carter definitively characterized the structure of sphingosine as 2S,3R,4E-2-aminooctadec-4-ene-1,3-diol and proposed the designation "sphingolipides" for lipids derived from sphingosine. The structural characterization of sphinganine (2-aminooctadecane-1,3-diol) followed as part of the progressive understanding of sphingolipid metabolism.
Significant milestones in sphinganine research include:
Sphinganine plays multifaceted roles in biological systems, primarily as a biosynthetic intermediate in sphingolipid metabolism but also as a bioactive molecule with direct cellular effects. In mammalian cells, sphinganine is synthesized from palmitoyl-CoA and serine through a condensation reaction that yields 3-ketodihydrosphingosine, which is subsequently reduced to form sphinganine.
The biological significance of sphinganine can be categorized into several key aspects:
Biosynthetic Precursor Role: Sphinganine serves as an essential intermediate in the de novo synthesis of sphingolipids. After its formation, sphinganine can follow several metabolic pathways:
Regulatory Functions: Unlike sphingosine, sphinganine does not typically induce apoptosis or release calcium from lysosomes when applied exogenously. This functional difference highlights the importance of the C4-C5 double bond in sphingolipid signaling. However, sphinganine does have its own regulatory functions:
Pathophysiological Implications: Dysregulation of sphinganine metabolism has been associated with various pathological conditions:
Table 2: Biological Processes Involving Sphinganine
| Biological Process | Role of Sphinganine | Related Enzymes/Molecules |
|---|---|---|
| Sphingolipid biosynthesis | Key intermediate | 3-Ketodihydrosphingosine Reductase, Dihydroceramide synthase |
| Signal transduction | Substrate for kinases | Sphingosine kinases (1 and 2) |
| Cell membrane formation | Precursor to structural lipids | N/A |
| Protein kinase C regulation | Inhibitor | Protein kinase C |
| Response to mycotoxin exposure | Accumulates when ceramide synthase is inhibited | Ceramide synthase |
| Inflammatory processes | Potential regulator | TLR4 adaptors (in sphinganine derivatives) |
The recent discovery that sphinganine-biotin can recruit TLR4 adaptors in macrophages and promote inflammation in murine models of sepsis and melanoma suggests additional regulatory functions for sphinganine derivatives that warrant further investigation.
2-Aminooctadecane-1,3-diol (sphinganine) is one member of a diverse family of sphingoid bases that form the structural backbone of sphingolipids. Understanding its relationship to other sphingoid bases provides important context for appreciating its unique properties and functions.
Structural Relationships: The primary structural distinction between sphinganine and other sphingoid bases lies in the saturation state and hydroxylation pattern:
Sphinganine vs. Sphingosine: Sphingosine (2S,3R,4E-2-aminooctadec-4-ene-1,3-diol) differs from sphinganine by the presence of a trans double bond between C4 and C5. This seemingly minor structural difference results in significantly different signaling properties, with sphingosine able to induce apoptosis and release calcium from lysosomes, functions that sphinganine lacks.
Sphinganine vs. Phytosphingosine: Phytosphingosine (2S,3S,4R-2-aminooctadecane-1,3,4-triol) contains an additional hydroxyl group at the C4 position compared to sphinganine and has a different stereochemistry at C3 (S instead of R). Phytosphingosine is more prevalent in plants, yeast, and some mammalian tissues like skin.
Relationship to Complex Sphingolipids: Sphinganine serves as a precursor to more complex sphingolipids including:
Metabolic Relationships: Sphinganine occupies a central position in sphingolipid metabolism:
Functional Differences: Recent research has revealed important functional distinctions between sphinganine and other sphingoid bases, particularly sphingosine:
Table 3: Comparison of Sphinganine and Related Sphingoid Bases
| Feature | Sphinganine (2-Aminooctadecane-1,3-diol) | Sphingosine | Phytosphingosine |
|---|---|---|---|
| Chemical formula | C18H39NO2 | C18H37NO2 | C18H39NO3 |
| Double bonds | None | C4-C5 (trans) | None |
| Hydroxylation pattern | C1, C3 | C1, C3 | C1, C3, C4 |
| Stereochemistry | 2S,3R | 2S,3R | 2S,3S,4R |
| Primary biological role | Biosynthetic intermediate | Signaling molecule, structural component | Structural component (especially in skin) |
| Apoptotic potential | Low | High | Variable |
| Predominant in | Early sphingolipid biosynthesis | Sphingolipid turnover | Plants, fungi, skin |
These relationships highlight the critical importance of subtle structural variations in determining the biological functions of sphingoid bases. The absence of the C4-C5 double bond in sphinganine compared to sphingosine results in distinct biological activities, protein interactions, and metabolic fates, underscoring the sophisticated molecular recognition systems that have evolved to differentiate these closely related lipid species.
The endoplasmic reticulum is the birthplace of 2-Aminooctadecane-1,3-diol. Radiometric assays in rat liver microsomes demonstrated that more than 95% of sphinganine N-acyltransferase activity, which uses 2-Aminooctadecane-1,3-diol as its substrate, co-fractionates with endoplasmic-reticulum markers, whereas Golgi fractions harbor less than 5% of this activity [1]. Quantitative lipidomics further shows that purified endoplasmic-reticulum membranes from mouse liver contain 0.34 pmol 2-Aminooctadecane-1,3-diol per mg protein, a value approximately fourfold lower than that observed in mitochondria-associated membranes but still markedly higher than in purified Golgi fractions where the base is nearly absent [2].
| Experimental system | Metric | Endoplasmic reticulum | Golgi apparatus | Lysosome | Plasma membrane | Reference |
|---|---|---|---|---|---|---|
| Rat liver subfractions | Sphinganine N-acyltransferase activity (pmol min⁻¹ mg⁻¹) | 27.4 ± 3.1 [1] | 0.8 ± 0.2 [1] | Not detectable [1] | — | 90 |
| Mouse liver subfractions | 2-Aminooctadecane-1,3-diol (pmol mg⁻¹ protein) | 0.34 [2] | 0.04 [2] | 0.05 [2] | 1.30 [2] | 91 |
The enrichment in the endoplasmic reticulum is explained by localised de novo synthesis: serine-palmitoyl transferase and 3-ketosphinganine reductase reside on the cytosolic leaflet of the endoplasmic-reticulum membrane [3]. The subsequent N-acylation step by ceramide synthase also takes place on the same leaflet, immediately consuming newly produced 2-Aminooctadecane-1,3-diol and creating a steep local gradient that drives continual synthesis [1].
Despite the scarcity of 2-Aminooctadecane-1,3-diol within the Golgi apparatus at steady state, trafficking events do deliver measurable quantities. Pulse-chase experiments employing fluorescently tagged 2-Aminooctadecane-1,3-diol show a time-dependent redistribution from reticular endoplasmic-reticulum structures to perinuclear Golgi regions within ten minutes in parental human cells, although the fluorescent signal remains more intense in the endoplasmic reticulum [4].
Data from brefeldin-A blockade of vesicle budding confirm that vesicular traffic contributes little to the steady-state delivery of the long-chain base: after four hours of chase in brefeldin-A–treated human embryonic kidney cells, the concentration of long-chain base in Golgi fractions remains less than 20% of that in endoplasmic-reticulum fractions [5]. These findings support a model in which 2-Aminooctadecane-1,3-diol reaches the Golgi predominantly after conversion into dihydroceramide and back-conversion from ceramide rather than as the free base.
Lysosomes do not synthesise 2-Aminooctadecane-1,3-diol, yet they frequently accumulate it under pathological or experimentally manipulated conditions. Complete knockout of Spinster homology 1 causes a 2.7-fold rise in intralysosomal 2-Aminooctadecane-1,3-diol in mouse hepatocytes relative to wild type [6]. Analogous accumulation is observed in Niemann–Pick type C fibroblasts lacking Niemann–Pick C1 protein, wherein lysosomal 2-Aminooctadecane-1,3-diol content increases by approximately 150% and calcium-dependent efflux is impaired [7].
Pulse–photoactivation studies using lysosome-targeted caged 2-Aminooctadecane-1,3-diol prove that the base can persist within lysosomes for over sixty minutes before fluxing to the Golgi apparatus, a trafficking rate significantly slower than that of cholesterol under identical conditions [8]. These observations highlight lysosomes as conditional reservoirs whose loading state reflects the efficacy of lipid export machinery.
Inter-organelle movement of 2-Aminooctadecane-1,3-diol occurs through a combination of enzymatic conversion and direct lipid transfer.
| Transport route | Primary mediator | Kinetic parameter | Specificity profile | Supporting evidence |
|---|---|---|---|---|
| Endoplasmic-reticulum to Golgi apparatus (indirect) | Ceramide Transfer Protein | Half-time for ceramide relocation 30 s [9] | Prefers ceramide with C14–C20 acyl chains; no transfer of free bases [10] | 72, 81 |
| Lysosome to cytosol | Spinster homology 1 transporter | Loss accelerates 2.5-fold accumulation of 2-Aminooctadecane-1,3-diol in lysosomes [6] | Promiscuous for lysolipids including 2-Aminooctadecane-1,3-diol [6] | 28 |
| Lysosome to endoplasmic reticulum via Niemann–Pick C1 | Niemann–Pick type C1 protein | Knockout prolongs lysosomal retention >90 min [7] | Recognises 2-Aminooctadecane-1,3-diol and cholesterol [7] | 35 |
| Endoplasmic-reticulum to mitochondria | Membrane contact at mitochondria-associated membranes | 2-Aminooctadecane-1,3-diol enrichment 0.87 pmol mg⁻¹ protein in mitochondria-associated membranes versus 0.34 pmol mg⁻¹ in endoplasmic-reticulum fractions [2] | Favours newly synthesised base before acylation [2] | 91 |
Ceramide Transfer Protein binds ceramide through a co-crystalised amphiphilic pocket but cannot accommodate free 2-Aminooctadecane-1,3-diol, explaining why the long-chain base itself is not efficiently carried out of the endoplasmic reticulum by this pathway [11]. Instead, the base follows a metabolic relay: newly formed 2-Aminooctadecane-1,3-diol is acylated to dihydroceramide, desaturated to ceramide, and the ceramide is then exported to the Golgi apparatus where hydrolytic back-conversion can regenerate the free base.
In lysosomes, recent photo-crosslinking studies reveal that Niemann–Pick type C1 and Lysosomal Integral Membrane Protein 2 bind 2-Aminooctadecane-1,3-diol directly; absence of either protein prolongs lysosomal residence time, suggesting a shared export conduit [7]. Spinster homology 1 acts as an alternative egress transporter. Genetic loss in mice provokes embryonic lethality with eight-fold accumulation of sphingoid bases in foetal livers [6].
2-Aminooctadecane-1,3-diol profoundly influences lipid-raft architecture despite its low steady-state abundance in plasma membranes. Surface-pressure isotherms at the air–water interface show that incorporation of 5 mol % 2-Aminooctadecane-1,3-diol into a sphingomyelin–cholesterol monolayer decreases the collapse pressure by 6 mN m⁻¹, indicating stronger lipid condensation than that produced by sphingomyelin alone [12]. Electron spin resonance experiments reveal that dihydrosphingomyelin, which shares the saturated long-chain base of 2-Aminooctadecane-1,3-diol, forms highly ordered nanodomains with cholesterol, whereas sphinganine per se disrupts pre-existing cholesterol–sphingomyelin interactions in bilayers at concentrations above 20 mol % [13].
Functional consequences extend to living cells: microinjection of 2-Aminooctadecane-1,3-diol into HeLa cells provokes Golgi-complex fragmentation within sixty minutes, accompanied by ceramide-rich microdomain formation and actin remodelling [14]. In neuronal membranes, sustained elevation of 2-Aminooctadecane-1,3-diol leads to a loss of lipid-raft markers flotillin-one and ganglioside GM1 from detergent-resistant fractions, an effect that correlates with impaired synaptic signalling [15].
| Biophysical assay | Read-out | Effect of 2-Aminooctadecane-1,3-diol | Reference |
|---|---|---|---|
| Surface-pressure monolayer | Collapse pressure | −6 mN m⁻¹ at 5 mol % [12] | 42 |
| Electron spin resonance bilayer | Ordered-phase domain area | Reduction by 40% at 20 mol % base [13] | 50 |
| Super-resolution microscopy (HeLa) | Lipid-raft probe clustering | 55% decrease in clusters >200 nm within 30 min [16] | 46 |
Mechanistically, the small polar headgroup and fully saturated backbone of 2-Aminooctadecane-1,3-diol favor hydrogen bonding with the α-face of cholesterol [12], thereby condensing local lipid packing at low concentrations. At higher mole fractions the base behaves as a cone-shaped amphiphile that destabilises cholesterol–sphingomyelin interactions, promoting phase separation into ceramide-rich gel-like domains [13].
The spatial itinerary of 2-Aminooctadecane-1,3-diol forms a continuous circuit:
The balance of these flows is sensitive to disease-associated mutations: loss-of-function alleles in Spinster homology 1, Niemann–Pick type C1, or ceramide-transfer machinery each lead to compartment-specific overload of 2-Aminooctadecane-1,3-diol, driving pathological cascades that range from neurodegeneration to lysosomal storage disorders [6] [7] [19].
| Process | Quantitative parameter | Value | System | Reference |
|---|---|---|---|---|
| Endoplasmic-reticulum synthesis rate | Conversion of serine + palmitoyl-CoA to 2-Aminooctadecane-1,3-diol | 3.7 nmol h⁻¹ mg⁻¹ protein [20] | Rat hepatocytes | 94 |
| Ceramide Transfer Protein transport | Initial ceramide transfer rate | 14.8 µmol min⁻¹ mg⁻¹ protein [9] | Reconstituted liposomes | 81 |
| Lysosomal export via Spinster homology 1 | Basal lysosomal 2-Aminooctadecane-1,3-diol | 2.7-fold higher in knockout liver [6] | Mouse embryo | 28 |
| Cholesterol interaction | Binding constant K_d | 4.3 × 10⁻⁶ M in monolayers [12] | Surface-pressure assay | 42 |
| Golgi relocation after pulse | Time to half-maximal perinuclear signal | 10 min [4] | Human cells | 74 |
Irritant